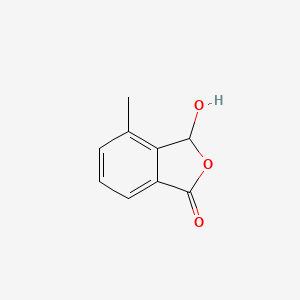

3-Hydroxy-4-methylisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-hydroxy-4-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4,9,11H,1H3 |

InChI Key |

VZQKIRKYBKMSAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(OC(=O)C2=CC=C1)O |

Origin of Product |

United States |

Contextualization of Isobenzofuran 1 3h One Scaffolds in Chemical and Biological Research

The isobenzofuran-1(3H)-one scaffold, a γ-lactone fused to a benzene (B151609) ring, is a privileged structure found in numerous natural and synthetic compounds. nih.gov This core moiety is associated with a wide array of biological activities, making it a focal point for researchers in medicinal chemistry and drug discovery.

Naturally occurring phthalides have been isolated from various plant and fungal species and have demonstrated a range of biological effects. Synthetic derivatives have also been a subject of intense study, with modifications to the aromatic ring and the lactone portion leading to compounds with tailored properties. The versatility of the isobenzofuran-1(3H)-one scaffold allows for the introduction of various functional groups, which can significantly influence the molecule's biological and chemical characteristics.

Table 1: Reported Biological Activities of Isobenzofuran-1(3H)-one Derivatives

| Biological Activity | Reference Compound Example | Source |

| Antiproliferative | C-3 functionalized isobenzofuran-1(3H)-ones | nih.gov |

| Antifungal | Isopestacin | nih.gov |

| Anti-platelet | Brominated phthalide (B148349) derivative | nih.gov |

| Anticonvulsant | Phthalide derivative | nih.gov |

| Phytotoxic | Phthalide derivative | nih.gov |

| Photosynthetic Inhibitor | Phthalide derivative | nih.gov |

| Tyrosinase Inhibition | 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | nih.gov |

| Neuroprotective | Isobenzofuran-1(3H)-one derivatives as TREK-1 inhibitors | nih.gov |

Overview of Research Trajectories and Objectives Pertaining to the Compound

Established Synthetic Routes and Reaction Conditions

Established methodologies for the synthesis of the isobenzofuran-1(3H)-one scaffold can be adapted for the preparation of this compound. These routes primarily involve cyclization reactions to form the lactone ring, with subsequent or concurrent functionalization to introduce the hydroxyl and methyl groups.

Cyclization Reactions in Isobenzofuran-1(3H)-one Synthesis

The formation of the isobenzofuran-1(3H)-one core is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this, including tandem reactions and regioselective approaches.

A plausible tandem approach for the target molecule could involve the reaction of a suitably substituted 2-formylbenzoic acid derivative. For instance, a tandem 1,2-addition/lactonization of a methyl 2-formylbenzoate derivative could yield the desired phthalide (B148349). nih.gov

Regioselectivity is paramount when synthesizing asymmetrically substituted phthalides like this compound. A highly regioselective one-pot synthesis of 7-hydroxy-6-methylphthalide, an isomer of the target compound, has been achieved from 3-hydroxy-4-methylbenzylalcohol and formaldehyde. nih.gov This method, which proceeds via a proposed ortho-formylation, hemiacetal formation, and oxidation, underscores the feasibility of achieving high regioselectivity in phthalide synthesis.

Another relevant regioselective approach involves the condensation of 3-hydroxy-4-methylbenzoic acid with formaldehyde and hydrochloric acid, which yields a complex dioxanylphthalide derivative. researchgate.net This reaction demonstrates that starting with a pre-functionalized benzoic acid can direct the formation of the phthalide ring. Furthermore, rhodium(III)-catalyzed [4+1] annulation of aromatic carboxylic acids with allenes provides a highly regio- and stereoselective route to 3,3-disubstituted phthalides, showcasing the power of transition metal catalysis in controlling regiochemistry. chemistryviews.org

| Starting Material | Reagents | Product | Key Feature |

| 3-Hydroxy-4-methylbenzylalcohol | Formaldehyde, SnCl4, Et3N | 7-Hydroxy-6-methylphthalide | High regioselectivity in a one-pot synthesis |

| 3-Hydroxy-4-methylbenzoic acid | Formaldehyde, HCl | Dioxanylphthalide derivative | Regiocontrolled condensation |

| Aryl carboxylic acids | Allenes, Rh(III) catalyst | 3,3-Disubstituted phthalides | High regio- and stereoselectivity |

Functional Group Interconversions for Hydroxyl and Methyl Integration

The introduction of the hydroxyl and methyl groups at the C3 and C4 positions, respectively, can be achieved through various functional group interconversions. Starting from a pre-existing phthalide core, such as 4-methylisobenzofuran-1(3H)-one, a hydroxyl group can be introduced at the 3-position. This can be accomplished through methods like α-hydroxylation of the corresponding enolate.

Alternatively, the synthesis can commence from a precursor already bearing the methyl group, such as 3-methylbenzoic acid. Conversion of this starting material to a 2-acyl-3-methylbenzoic acid derivative would provide a key intermediate for cyclization to the 4-methylphthalide core. The hydroxyl group at the 3-position is often the result of the cyclization of a 2-formylbenzoic acid derivative, which exists in equilibrium with its cyclic lactol form, 3-hydroxyisobenzofuran-1(3H)-one.

General strategies for functional group interconversions, such as the conversion of alcohols to halides or sulfonates, can be employed to create reactive intermediates for subsequent transformations. ub.eduvanderbilt.eduorganic-chemistry.org For instance, a methyl group on the aromatic ring could be introduced via reduction of a chloromethyl group, which is itself installed through chloromethylation.

Asymmetric Synthesis of Chiral Isobenzofuran-1(3H)-one Derivatives

The C3 position of 3-hydroxyisobenzofuran-1(3H)-one is a stereocenter, making asymmetric synthesis a crucial aspect for accessing enantiomerically pure forms. Several strategies have been developed for the asymmetric synthesis of 3-substituted phthalides.

One approach involves the use of a chiral auxiliary. For example, a facile, two-step asymmetric synthesis of 3-substituted phthalides has been developed utilizing an enantiopure amide derived from 2-iodobenzoic acid and a chiral amine. rsc.org Diastereoselective addition of an organometallic reagent to an aldehyde, followed by intramolecular esterification, yields the chiral phthalide.

Another powerful method is the asymmetric hydrogenation of 3-ylidenephthalides. A Rh/Hf cocatalytic system has been developed for the asymmetric reduction of these substrates with water as the hydrogen source, affording chiral 3-substituted phthalides in good yields and high optical purities. chemistryviews.org Furthermore, organocatalytic asymmetric [2+4] cycloadditions of 3-vinylindoles with ortho-quinone methides, catalyzed by chiral phosphoric acids, have been shown to produce chiral chroman derivatives with high enantioselectivity, a strategy that could potentially be adapted for the synthesis of chiral phthalides. mdpi.com

| Method | Catalyst/Auxiliary | Key Transformation | Enantioselectivity |

| Chiral Auxiliary | (S)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole | Diastereoselective addition and cyclization | Up to 88% ee |

| Asymmetric Hydrogenation | Rh/Hf cocatalyst with chiral ligand | Reduction of 3-ylidenephthalide | High optical purities |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric [2+4] cycloaddition | Up to 98% ee |

Novel Approaches and Catalyst Development

Recent advancements in organic synthesis have led to the development of novel methodologies and catalytic systems that could be applied to the synthesis of this compound and its analogues.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of phthalide derivatives. For instance, a palladium-catalyzed [4+1] cycloaddition reaction has been developed for the synthesis of N-substituted phthalimides, where difluorocarbene acts as a carbonyl source. rsc.org While this method yields phthalimides, the underlying principles of palladium-catalyzed cyclization could be adapted for phthalide synthesis. Copper-catalyzed synthesis of phthalimides from arene-fused cyclic amines has also been reported, showcasing the utility of this transition metal in related heterocyclic synthesis. rsc.org

Ultrasound-promoted one-pot multicomponent reactions represent a green and efficient approach. A novel strategy for the synthesis of substituted phthalimides under ultrasound irradiation has been described, involving a cascade of reactions. hhu.de This highlights the potential of using alternative energy sources to drive the synthesis of phthalide-related structures.

The development of novel catalysts is also a key area of research. Bakers' yeast has been employed for the asymmetric reduction in the synthesis of a 3-hydroxy-dihydro-benzothiazepinone, suggesting the potential of biocatalysis in preparing chiral 3-hydroxy substituted heterocycles. elsevierpure.com Furthermore, the combination of a lipase-catalyzed acylation with a chemocatalytic racemization has been used in a dynamic kinetic resolution process for 3-hydroxy-3-methylphthalide, demonstrating the power of chemoenzymatic approaches. researchgate.net

| Approach | Catalyst/Promoter | Key Features |

| Palladium-Catalyzed Cycloaddition | Palladium catalyst | Use of a novel carbonyl source |

| Copper-Catalyzed Synthesis | Copper catalyst | Oxidation of arene-fused cyclic amines |

| Ultrasound-Promoted MCR | Ultrasound irradiation | Green, one-pot, multicomponent reaction |

| Biocatalysis | Bakers' yeast | Asymmetric reduction |

| Chemoenzymatic DKR | Lipase and Oxovanadium catalyst | Dynamic kinetic resolution |

Transition Metal-Catalyzed (e.g., Palladium) Coupling and Cyclization Strategies

Transition metal catalysis, particularly using palladium, offers powerful and versatile methods for the synthesis of isobenzofuranones and their analogues. These strategies often involve the formation of key carbon-carbon and carbon-oxygen bonds in a controlled and efficient manner.

Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net These reactions can facilitate the synthesis of fused tricyclic compounds containing an isobenzofuranone unit through sequential processes. researchgate.net Such methods are advantageous as they allow for the construction of complex molecules from readily available starting materials in a single pot, avoiding the isolation of intermediates. researchgate.net Palladium catalysts exhibit high selectivity and tolerance to various functional groups, making them suitable for modern organic synthesis. researchgate.net For instance, a novel palladium-catalyzed sequential reaction has been developed for creating fused tricyclic systems that incorporate a dihydrofuran or isobenzofuranone core. researchgate.net

One notable strategy is the palladium-catalyzed intermolecular tandem cyclization reaction, which provides a highly regioselective pathway to functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] scaffolds. rsc.org This process involves the sequential formation of C-O, C-C, and C-O bonds. rsc.org Another approach involves the palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones, leading to benzofuran-3-cyclobutylidenes. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters represents another route to benzofuran-fused cyclohexenones through C-H functionalization. nih.gov

The following table summarizes some key palladium-catalyzed reactions for the synthesis of isobenzofuranone-related structures:

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Ref |

| Intermolecular Tandem Cyclization | Palladium catalyst | Allenylpalladium precursors | 3H-spiro[isobenzofuran-1,3′-isochroman] | rsc.org |

| Sequential Reaction | Palladium catalyst | 3-iodocyclohex-2-enone and 1-(1-(allyloxy)prop-2-ynyl)benzene | Fused tricyclic isobenzofuranones | researchgate.net |

| Oxidative Cyclization | Palladium(II) acetate, Silver carbonate | O-aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | nih.gov |

| Cyclization/Thiocarbonylation | Palladium catalyst, S-aryl thioformates | Iodoarene-tethered propargyl ethers | Thioester-substituted benzofurans | researchgate.net |

Organocatalytic Systems for Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an alternative to metal-based catalysts. In the context of isobenzofuranone synthesis, organocatalytic systems are particularly valuable for achieving high levels of stereoselectivity.

One such example is the asymmetric construction of an oxa-quaternary stereocenter through an intramolecular oxa-Michael (IOM) reaction. nih.gov This reaction, which forms 1,1-disubstituted-1,3-dihydroisobenzofurans, utilizes a cinchona alkaloid-based chiral amino-squaramide catalyst. nih.gov This method can produce both (S)- and (R)-enantiomers with excellent stereospecificity, achieving high yields (up to 95%) and enantioselectivity (up to 98% ee). nih.gov The resulting chiral 1,1-disubstituted isobenzofurans can then be converted to the corresponding chiral 3,3-disubstituted phthalides, which are a class of isobenzofuranones, without loss of enantioselectivity. nih.gov

A study reported an aniline-promoted synthesis of isobenzofuranone derivatives from 2-carboxybenzaldehyde and substituted acetophenones under mild conditions, showcasing a broad substrate scope and high yields. researchgate.net Another approach utilizes an organocatalytic (5+1) benzannulation of Morita–Baylis–Hillman carbonates to synthesize multisubstituted 4-benzylidene pyrazolones, demonstrating the versatility of organocatalysis in constructing complex aromatic systems. rsc.org

Free-Radical and Oxidation-Mediated Synthetic Pathways

Free-radical and oxidation-mediated reactions provide alternative synthetic routes to isobenzofuranone and benzofuran structures. These methods often involve unique bond-forming strategies that complement traditional ionic pathways.

Free-radical chemistry has become an indispensable tool in organic synthesis, allowing for the construction of complex heterocyclic structures, including those related to isobenzofuranones. ethernet.edu.et Radical cyclizations can be particularly effective for creating polycyclic benzofuran compounds that are otherwise difficult to prepare. rsc.org While historically reliant on tin reagents, numerous "tin-free" methods have been developed to generate radical species, addressing toxicity concerns. ethernet.edu.et

Oxidation-mediated pathways are also employed in the synthesis of isobenzofuranone-like molecules. For example, the oxidative generation of isobenzofurans from phthalans can be achieved using reagents like p-chloranil at high temperatures. rsc.org The resulting isobenzofurans can then undergo intramolecular Diels-Alder reactions to form complex polycyclic structures. rsc.org Another example is the transition metal-free decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones to synthesize 2-hydroxy benzophenones, which proceeds through an in-situ generated hydroperoxide. beilstein-archives.org

The synthesis of 3-methyleneisobenzofuran-1(3H)-one derivatives has been achieved through a sequence involving epoxidation of 2-vinylbenzoic acid methyl ester with m-chloroperoxybenzoic acid, followed by acid-catalyzed cyclization. researchgate.net This highlights the use of oxidation in the initial steps to form the lactone ring.

Biomimetic Synthesis and Biosynthetic Pathway Research

The structures of many natural products, including isobenzofuranones, often inspire synthetic chemists to develop biomimetic approaches. Understanding the biosynthetic pathways of these compounds can provide valuable insights for designing efficient laboratory syntheses.

Proposed Biosynthetic Origins of Naturally Occurring Isobenzofuranone Structures

Naturally occurring isobenzofuranones are often derived from polyketide pathways. Polyketides are a large class of secondary metabolites synthesized by a variety of organisms, including fungi, bacteria, and plants. The biosynthesis of these compounds involves the sequential condensation of simple carboxylic acid units, similar to fatty acid biosynthesis.

The biosynthesis of plant-derived natural products is a highly compartmentalized process, with different enzymatic steps occurring in various subcellular locations. frontiersin.org The elucidation of these pathways often involves a combination of genomic, transcriptomic, and metabolomic approaches to identify and characterize the enzymes involved. frontiersin.org For example, the biosynthetic pathways of benzylisoquinoline alkaloids, another class of plant metabolites, have been extensively studied, revealing the roles of various enzymes like cytochrome P450s and methyltransferases. nih.gov While the specific pathway for this compound is not detailed in the provided search results, the general principles of polyketide biosynthesis would apply. This would likely involve the assembly of a polyketide chain from acetate and/or malonate units, followed by cyclization and subsequent tailoring reactions such as hydroxylation and methylation to yield the final structure.

Biomimetic Approaches to Related Polyketide Scaffolds

Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products in a laboratory setting. This approach can lead to highly efficient and elegant syntheses of complex molecules.

The biomimetic synthesis of polyketides is an active area of research. uni-muenchen.de One iterative method for polyketide synthesis involves the chain elongation of a carboxylic acid through a decarboxylative dehydration condensation with a malonic acid half thioester. rsc.orgresearchgate.net This process mimics the iterative nature of polyketide synthases. After each elongation step, the resulting β-ketothioester is transformed to regenerate the carboxylic acid functionality for the next cycle. rsc.orgresearchgate.net

Biomimetic strategies have been successfully applied to the synthesis of complex polyketide-derived natural products. For instance, the fungal metabolite dibefurin was synthesized via a proposed biomimetic oxidative homodimerization of the natural product epicoccine. uni-muenchen.de Such approaches not only provide access to the target molecules but also lend support to the proposed biosynthetic hypotheses. The design of biomimetic scaffolds is also a promising approach in tissue engineering, where synthetic materials are designed to mimic the natural environment of cells. researchgate.net

Scale-Up Considerations and Industrial Research Methodologies for Related Intermediates

The transition from a laboratory-scale synthesis to an industrial-scale process presents numerous challenges. These include the need for cost-effective and readily available starting materials, safe and robust reaction conditions, and efficient purification methods.

For the industrial production of isobenzofuranone intermediates, process development and scale-up are critical. nih.gov This involves optimizing reaction conditions, such as solvent choice, temperature, and reagent stoichiometry, to maximize yield and minimize waste. For example, in the scale-up synthesis of the potent anticancer agent largazole, the protocols for each intermediate were optimized for preparation on a hundred-gram scale. nih.gov

The synthesis of key precursors is a major focus of industrial research. For instance, various methods exist for the preparation of substituted benzoic acids, which are common starting materials for isobenzofuranones. The synthesis of 2-methylbenzoic acid (o-toluic acid) can be achieved by the oxidation of o-xylene with nitric acid. wikipedia.org The preparation of 3-nitro-2-methylbenzoic acid, another important intermediate, has been optimized to address issues of waste generation and environmental pollution by using an organic acid as a solvent and oxygen as the oxidant. google.com Similarly, a patented process for 3-hydroxy-2-methylbenzoic acid involves a multi-step sequence starting from 3-chloro-2-methylphenol. google.com

The following table outlines some industrial-level synthetic considerations for isobenzofuranone precursors:

| Precursor | Starting Material | Key Reaction/Process | Industrial Considerations | Ref |

| 2-Methylbenzoic acid | o-Xylene | Oxidation with nitric acid | Availability of starting material, handling of nitric acid | wikipedia.org |

| 3-Nitro-2-methylbenzoic acid | 3-Nitro-o-xylene | Catalytic oxidation with oxygen in an acidic organic solvent | Reduced wastewater and waste salt, improved purity | google.com |

| 3-Hydroxy-2-methylbenzoic acid | 3-Chloro-2-methylphenol | Multi-step synthesis including Grignard reaction and hydrogenation | Process optimization for multi-step sequences, catalyst handling | google.com |

Fundamental Reaction Profiles and Mechanistic Studies

The fundamental reactivity of this compound centers on the lactol functionality and the aromatic ring. The lactol group, being a cyclic hemiacetal, exists in equilibrium with its open-chain aldehyde form, which strongly influences its reaction profile.

Oxidation Reactions and Product Characterization

The oxidation of the 3-hydroxy group in this compound is expected to yield the corresponding 4-methylphthalic anhydride. This transformation involves the oxidation of the hemiacetal to a lactone, which is part of an anhydride system. While specific studies on this molecule are not prevalent, the oxidation of hemiacetals to lactones is a well-established transformation in organic chemistry.

In a related context, studies on different isobenzofuranone systems, such as the transition metal-free decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones, suggest that the isobenzofuranone core can undergo oxidative transformations under specific conditions. beilstein-archives.org For this compound, a plausible oxidation mechanism would involve the formation of an oxocarbenium ion intermediate, which is then attacked by water or another nucleophile present in the reaction medium, followed by further oxidation.

Table 1: Predicted Oxidation Reactions and Products

| Oxidizing Agent | Predicted Product | Reaction Conditions |

| Chromic acid (H₂CrO₄) | 4-Methylphthalic anhydride | Acidic conditions |

| Pyridinium chlorochromate (PCC) | 4-Methylphthalic anhydride | Anhydrous CH₂Cl₂ |

| Swern Oxidation | 4-Methylphthalic anhydride | Oxalyl chloride, DMSO, Et₃N, low temp. |

Reduction Reactions to Alcohols and Alkanes

The reduction of this compound can proceed via two main pathways, depending on the reducing agent and reaction conditions. The presence of both a lactol and a lactone (in the open-chain form) allows for reduction to either a diol or complete reduction of the carbonyl group.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and aldehydes. chemistrysteps.comyoutube.comyoutube.comyoutube.comlibretexts.org Therefore, the reaction of this compound with LiAlH₄ is expected to reduce both the lactone and the aldehyde functionalities of the open-chain form, leading to the formation of 2-(hydroxymethyl)-3-methylbenzyl alcohol.

Sodium borohydride (NaBH₄), being a milder reducing agent, is generally selective for aldehydes and ketones over esters. chemistrysteps.comyoutube.comyoutube.comyoutube.comlibretexts.org Thus, it is anticipated to selectively reduce the aldehyde group of the open-chain tautomer, yielding 2-carboxy-3-methylbenzyl alcohol, which would likely exist in equilibrium with its cyclized lactone form.

Table 2: Predicted Reduction Reactions and Products

| Reducing Agent | Predicted Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | 2-(Hydroxymethyl)-3-methylbenzyl alcohol | Reduces both carbonyl groups. chemistrysteps.comyoutube.comyoutube.comyoutube.comlibretexts.org |

| Sodium borohydride (NaBH₄) | 2-Carboxy-3-methylbenzyl alcohol | Selectively reduces the aldehyde group. chemistrysteps.comyoutube.comyoutube.comyoutube.comlibretexts.org |

Substitution Reactions, including Nucleophilic and Electrophilic Pathways

Nucleophilic Substitution:

The hydroxyl group at the C3 position of this compound can be a target for nucleophilic substitution. This reaction would likely proceed through an Sₙ1-type mechanism involving the formation of a stabilized oxocarbenium ion. Protonation of the hydroxyl group followed by loss of water would generate this electrophilic intermediate, which can then be attacked by a variety of nucleophiles. This is analogous to the substitution reactions observed in 3-haloisobenzofuranones. researchgate.net

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SₑAr). masterorganicchemistry.comlibretexts.orgscribd.comlibretexts.orgpressbooks.pub The outcome of such reactions is governed by the directing effects of the existing substituents: the methyl group and the lactone ring. The methyl group is an activating, ortho-, para-directing group. The lactone ring, with its electron-withdrawing carbonyl group, is a deactivating, meta-directing group. The combined effect of these two groups will direct incoming electrophiles to specific positions on the aromatic ring. The positions ortho and para to the methyl group (C5 and C7) are activated, while the positions meta to the lactone (C5 and C7) are the least deactivated. Therefore, electrophilic substitution is most likely to occur at the C5 and C7 positions.

Table 3: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Hydroxy-4-methyl-5-nitroisobenzofuran-1(3H)-one and 3-Hydroxy-4-methyl-7-nitroisobenzofuran-1(3H)-one |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-hydroxy-4-methylisobenzofuran-1(3H)-one and 7-Bromo-3-hydroxy-4-methylisobenzofuran-1(3H)-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-3-hydroxy-4-methylisobenzofuran-1(3H)-one and 7-Acyl-3-hydroxy-4-methylisobenzofuran-1(3H)-one |

Targeted Functionalization and Scaffold Modification

Introduction of Substituents via Coupling and Alkylation Reactions

Modern cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.comarkat-usa.orglibretexts.org To utilize these methods, the this compound would first need to be converted to a suitable precursor, such as a halo-substituted derivative (e.g., 5-bromo- or 7-bromo-3-hydroxy-4-methylisobenzofuran-1(3H)-one). This bromo-derivative could then undergo palladium-catalyzed coupling with various partners.

For instance, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the C5 or C7 position, leading to the formation of biaryl structures. masterorganicchemistry.comarkat-usa.orglibretexts.org Similarly, a Heck reaction with an alkene would introduce a vinyl substituent at the same positions. masterorganicchemistry.comarkat-usa.org

Alkylation of the aromatic ring can be achieved through Friedel-Crafts alkylation. However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements. pressbooks.pub

Hydroxyl Group Derivatization and Chemical Transformations

The hydroxyl group at the C3 position is a prime site for derivatization, allowing for the introduction of a wide range of functional groups. Standard organic transformations can be employed to modify this group.

Esterification: The hydroxyl group can be readily esterified by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base like pyridine or triethylamine. This reaction would yield the corresponding 3-acyloxy-4-methylisobenzofuran-1(3H)-one.

Etherification: Formation of an ether linkage at the C3 position can be achieved under Williamson ether synthesis conditions. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

These derivatization reactions not only modify the chemical properties of the molecule but also serve as a protecting group strategy to mask the reactivity of the hydroxyl group during other synthetic transformations. The acetylation of hydroxyl groups is a common strategy in the analysis of complex mixtures like bio-oils. youtube.com

Table 4: Predicted Hydroxyl Group Derivatization Reactions

| Reaction | Reagents | Product Type |

| Esterification | Acetyl chloride, pyridine | 3-Acetoxy-4-methylisobenzofuran-1(3H)-one |

| Etherification | NaH, then CH₃I | 3-Methoxy-4-methylisobenzofuran-1(3H)-one |

| Silylation | TBDMSCl, imidazole | 3-(tert-Butyldimethylsilyloxy)-4-methylisobenzofuran-1(3H)-one |

Ring-Opening Reactions and Subsequent Transformations

The lactone ring of the isobenzofuran-1(3H)-one core is susceptible to nucleophilic attack, leading to ring-opening and the formation of 2-substituted benzoic acid derivatives. This reactivity is fundamental to the derivatization of this class of compounds.

Under basic conditions, the lactone can be hydrolyzed to form the corresponding 2-carboxy-5-methylbenzyl alcohol. More diverse transformations can be achieved by employing different nucleophiles. For instance, reaction with amines would lead to the formation of 2-(hydroxymethyl)-4-methylbenzamides, while the use of Grignard reagents could yield 1,2-disubstituted benzenes bearing a tertiary alcohol.

While specific studies on this compound are limited, the general reactivity of phthalides suggests that the hemiacetal hydroxyl group can influence the reaction's course. Under acidic conditions, protonation of the lactone carbonyl oxygen or the hydroxyl group can activate the molecule for nucleophilic attack. Acid-catalyzed ring-opening with alcohols, for example, would be expected to produce 2-alkoxycarbonyl-5-methylbenzyl alcohol derivatives.

Reductive cleavage of the lactone ring is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the lactone and the hemiacetal, yielding 2,5-dimethylbenzene-1,3-diol.

| Reagent/Condition | Expected Product | Transformation Type |

| NaOH (aq), then H+ | 2-(Hydroxymethyl)-4-methylbenzoic acid | Base-catalyzed hydrolysis |

| R-NH2 | 2-(Hydroxymethyl)-4-methyl-N-alkylbenzamide | Aminolysis |

| R-MgBr, then H+ | 1-(1-Hydroxy-1-R-ethyl)-2-(hydroxymethyl)-4-methylbenzene | Grignard reaction |

| ROH, H+ | Methyl 2-(hydroxymethyl)-4-methylbenzoate | Acid-catalyzed alcoholysis |

| LiAlH4, then H2O | 2,5-Dimethylbenzene-1,3-diol | Reductive cleavage |

Intramolecular Cyclizations and C-H Bond Functionalization

The strategic placement of functional groups on the this compound scaffold allows for intramolecular reactions to construct more complex heterocyclic systems. Furthermore, the C-H bonds on the aromatic ring represent valuable sites for functionalization.

Intramolecular Cyclizations:

The open-chain 2-formyl-5-methylbenzoic acid, which exists in equilibrium with the cyclic hemiacetal form of this compound, is a key intermediate for intramolecular cyclization reactions. For example, condensation of this intermediate with hydrazines or substituted anilines can lead to the formation of fused heterocyclic systems like phthalazinones or isoindolinones, respectively. While direct examples with the 4-methyl substituted phthalide are not extensively documented, the synthesis of isoquinolones from related benzamides via Rh-catalyzed C-H activation highlights the potential for such transformations. rsc.org

C-H Bond Functionalization:

Modern synthetic methods have established C-H bond functionalization as a powerful tool for the direct introduction of new bonds, enhancing molecular complexity with high atom economy. The aromatic C-H bonds of the isobenzofuran-1(3H)-one core are amenable to such transformations, particularly through transition-metal catalysis.

Palladium- and rhodium-catalyzed reactions are at the forefront of C-H functionalization. dntb.gov.uarsc.orgnih.gov For the 4-methylisobenzofuran-1(3H)-one skeleton, the C-H bonds at positions 5, 6, and 7 are potential sites for derivatization. The directing-group ability of the lactone oxygen or the hydroxyl group can influence the regioselectivity of these reactions.

For instance, palladium-catalyzed C-H arylation could introduce various aryl groups at specific positions on the benzene ring, expanding the structural diversity of the scaffold. nih.govmdpi.comdntb.gov.ua Similarly, rhodium-catalyzed C-H activation can be employed for annulation reactions, leading to the construction of novel polycyclic frameworks. rsc.orgrsc.orgnih.govnih.gov These strategies offer a direct route to novel derivatives without the need for pre-functionalized starting materials.

| Reaction Type | Catalyst System (Example) | Potential Product |

| C-H Arylation | Pd(OAc)2 / Ligand | 5-, 6-, or 7-Aryl-3-hydroxy-4-methylisobenzofuran-1(3H)-one |

| C-H Alkenylation | [RhCp*Cl2]2 | 5-, 6-, or 7-Alkenyl-3-hydroxy-4-methylisobenzofuran-1(3H)-one |

| C-H Annulation | [Rh(III)] catalyst | Fused polycyclic isobenzofuranone derivatives |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-Hydroxy-4-methylisobenzofuran-1(3H)-one at the atomic and electronic levels. These methods allow for the prediction of molecular geometry, electronic distribution, and reactivity, offering a lens into the compound's chemical behavior.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the mechanistic pathways of chemical reactions. For isobenzofuranone derivatives, DFT calculations have been successfully employed to elucidate the mechanisms of complex reactions, such as [8+2] cycloadditions. These studies reveal that the reaction pathways are influenced by the nature of the substituents and the inherent electronic properties of the furan ring system. For instance, the cycloaddition reactions of dienylisobenzofurans with dienophiles like dimethyl acetylenedicarboxylate (DMAD) have been shown to proceed through a stepwise mechanism involving zwitterionic intermediates. pku.edu.cn The activation energies and the stability of intermediates and transition states can be calculated to determine the most favorable reaction pathway. pku.edu.cn

Theoretical studies, such as those on the Cannizzaro reaction, which involves aldehydes that are precursors to hydroxyisobenzofuranones, also provide a framework for understanding the reactivity of the functional groups present in this compound. semanticscholar.org DFT methods can be used to model various reaction conditions and predict the likelihood of different mechanisms, such as ionic or radical pathways. semanticscholar.org These computational approaches are crucial for predicting the reactivity of the hydroxyl and lactone functionalities of the title compound in various chemical transformations.

Conformational Analysis and Stability Predictions

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound can be performed using computational methods to identify the most stable geometric arrangements. DFT calculations are utilized to optimize the geometry of the molecule and determine various parameters such as bond lengths, bond angles, and dihedral angles. nih.govrsc.org For complex molecules, identifying the global minimum energy conformation is essential, and studies on related structures, like 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, demonstrate the use of Nuclear Overhauser Effect (NOE) spectroscopy in conjunction with quantum chemical calculations to elucidate conformational preferences in solution. mdpi.com

The stability of different conformers can be evaluated by comparing their relative energies. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are calculated to assess the kinetic stability and chemical reactivity of the molecule. nih.govrsc.org A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. nih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking simulations are pivotal in predicting how this compound might interact with biological macromolecules, such as proteins. These techniques are instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of biological activity.

Ligand-Target Protein Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For isobenzofuranone derivatives, docking studies have been conducted to explore their inhibitory potential against enzymes like tyrosinase. nih.govresearchgate.net These studies have revealed that isobenzofuran-1(3H)-ones can bind to the active site of tyrosinase, with specific interactions involving the copper atoms present in the enzyme's active site. nih.govresearchgate.net

By analogy, docking simulations of this compound against various protein targets can be performed to predict its potential biological activities. The binding mode, which includes the specific amino acid residues involved in the interaction, can be visualized and analyzed. Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions play a crucial role in the stability of the ligand-protein complex. For instance, in the case of 1,3,4-oxadiazole-isobenzofuran hybrids, molecular docking has been used to investigate their binding interactions with proteins relevant to cancer and microbial infections. nih.gov

Computational Approaches to Binding Affinity and Selectivity

Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand for a protein, which is a measure of the strength of the interaction. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy of a ligand-protein complex from molecular dynamics simulations. nih.gov These calculations provide a quantitative measure of how tightly a ligand binds to its target, which is crucial for lead optimization in drug development. nih.gov

Computational studies can also aid in predicting the selectivity of a compound for a particular protein target over others. For example, a 3D-QSAR study on dibenzofuran derivatives as PTP-MEG2 inhibitors demonstrated how computational models could explain the selectivity of these compounds for their target enzyme over closely related homologs. nih.gov By comparing the binding energies and interaction patterns of this compound with different proteins, its potential for selective biological activity can be assessed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. QSAR models are valuable for predicting the activity of new compounds and for designing molecules with enhanced potency.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for building predictive models. These methods use 3D representations of molecules to derive descriptors based on steric, electrostatic, hydrophobic, and hydrogen bonding fields. For instance, 3D-QSAR studies on isoxazole derivatives have been used to identify the structural requirements for their agonist activity at the Farnesoid X Receptor (FXR). mdpi.com The resulting contour maps from these analyses provide a visual guide for designing new compounds with improved activity by indicating regions where certain properties are favorable or unfavorable. mdpi.com

Structure Activity Relationship Sar Studies of 3 Hydroxy 4 Methylisobenzofuran 1 3h One Derivatives

Design Principles for Investigating Structure-Activity Relationshipsoncodesign-services.com

Structure-Activity Relationship (SAR) analysis is a foundational element in medicinal chemistry and drug discovery. oncodesign-services.com The core principle of SAR is that the biological activity of a molecule is directly related to its three-dimensional structure. oncodesign-services.com By systematically modifying the chemical structure of a compound and observing the corresponding changes in its biological efficacy, researchers can identify the key molecular features, known as pharmacophores, that are essential for its interaction with a biological target. oncodesign-services.com

The investigation of SAR for 3-Hydroxy-4-methylisobenzofuran-1(3H)-one derivatives involves several key design principles:

Systematic Modification : A series of analogues is synthesized where specific parts of the molecule are altered one at a time. This includes modifying functional groups, changing the size or shape of the carbon skeleton, and altering stereochemistry. oncodesign-services.com

Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties (bioisosteres). This helps to determine which properties (e.g., electronic, steric) are critical for activity.

Conformational Analysis : The spatial arrangement of atoms is studied to understand how the molecule's shape influences its ability to bind to a target receptor or enzyme.

A more advanced approach, Quantitative Structure-Activity Relationship (QSAR), employs mathematical models to correlate the physicochemical properties of the compounds with their biological activity, providing predictive power for designing novel, more potent derivatives. oncodesign-services.com

Impact of Substituent Modifications on Biological Activityresearchgate.netmdpi.com

The biological profile of this compound can be significantly altered by modifying its substituents. The position, electronic properties, and steric bulk of these substituents are critical factors that govern the molecule's interaction with its biological target. researchgate.net Earlier SAR studies on related benzofuran derivatives have indicated that substitutions, particularly at the C-2 position, were vital for cytotoxic activity. mdpi.com

Influence of Hydroxyl Group Position and Reactivity

The hydroxyl group at the 3-position is a key feature of the molecule, likely acting as a hydrogen bond donor or acceptor, which is a critical interaction for binding to many biological targets. mdpi.com The reactivity and position of this group are paramount.

Hydrogen Bonding : Phenolic hydroxyl groups are known to be involved in the antioxidant activity of natural compounds by donating their protons to trap free radicals. pjmhsonline.com Replacing this group with another that can act as an H-bond donor may conserve biological activity, whereas replacement with a group that only accepts H-bonds can alter it significantly. mdpi.com Complete removal of the hydroxyl group often leads to a loss of activity. mdpi.com

Lipophilicity : Modifying the hydroxyl group, for instance through methylation to form a methoxy group, increases the molecule's lipophilicity. pjmhsonline.com This can enhance the penetration of the compound through biological membranes, which may improve its activity. pjmhsonline.com However, in some benzofuran derivatives, methylation of a hydroxyl group has been shown to reduce antimicrobial abilities. rsc.org

The following table illustrates the hypothetical impact of modifying the C-3 hydroxyl group on biological activity.

| Modification at C-3 | Potential H-Bonding Capability | Effect on Lipophilicity | Predicted Impact on Activity |

| -OH (hydroxyl) | Donor & Acceptor | Baseline | Reference Activity |

| -OCH₃ (methoxy) | Acceptor only | Increased | May increase or decrease depending on target |

| -OCOCH₃ (acetate) | Acceptor only | Significantly Increased | Activity may be altered; could act as a prodrug |

| =O (ketone) | Acceptor only | Increased | Likely significant change in activity and binding |

| -H (removal) | None | Increased | Likely diminished or lost activity |

Role of Methyl Group and Steric Effectsresearchgate.net

The methyl group at the 4-position on the benzene (B151609) ring also plays a significant role. As a weak electron-donating group, it can influence the electronic environment of the aromatic ring and its interactions. researchgate.net

Steric Hindrance : The size of the substituent at this position can create steric hindrance, affecting how the molecule fits into a binding pocket. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) could either enhance binding by filling a hydrophobic pocket or reduce activity by preventing the molecule from binding correctly.

Electronic Effects : In studies of ketone-isobenzofuranone hybrids, compounds with weak electron-donating groups like methyl showed promising herbicidal activity. researchgate.net In contrast, strong electron-donating groups like hydroxyl or methoxy resulted in low activity. researchgate.net

This suggests a delicate balance between steric and electronic factors is necessary for optimal activity.

Effects of Remote Functionalization on Target Bindingresearchgate.net

Functionalization at positions on the benzene ring more remote from the lactone core can also have a profound impact on target binding. SAR studies on similar isobenzofuranone hybrids have shown that the position and type of substituent are crucial for activity. For instance, ortho-substituted derivatives were found to be more potent than meta- or para-substituted ones, indicating that proximity to the core pharmacophore can be important for secondary binding interactions. researchgate.net

The table below summarizes potential effects of substitutions on the benzene ring based on findings from related compounds. researchgate.net

| Position | Substituent Type | Example | General Effect on Herbicidal Activity researchgate.net |

| Ortho | Weak Electron-Withdrawing | -F | Promising Activity |

| Ortho | Moderate Electron-Withdrawing | -Cl | Potent Activity |

| Meta/Para | Any | -F, -Cl, -NO₂ | Lower activity than ortho-isomers |

| Any | Strong Electron-Donating | -OH, -OCH₃ | Low Activity |

Stereochemical Influences on Molecular Recognition and Efficacyresearchgate.net

The carbon at the 3-position of this compound is a chiral center. Therefore, the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Stereochemistry often has a critical impact on a drug's action, as biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net

Enantiomeric Purity and Differential Biological Effectsresearchgate.net

It is common for one enantiomer of a chiral drug to be significantly more active than the other. nih.gov This phenomenon, known as stereoselectivity, arises because one enantiomer fits much better into the chiral binding site of the biological target, much like a right hand fits better into a right-handed glove.

Differential Binding : The specific three-dimensional arrangement of the hydroxyl group at the chiral center can lead to productive binding interactions for one enantiomer, while the other enantiomer may be unable to bind correctly or may even inhibit the binding of the active form.

Stereoselective Uptake : The transport of molecules into cells can also be stereospecific. nih.gov Studies on other chiral compounds have shown that only specific isomers displayed significant biological activity, suggesting that their uptake might be mediated by stereoselective transport systems. nih.govresearchgate.net

Therefore, the enantiomeric purity of this compound derivatives is a critical factor. The synthesis and testing of individual, pure enantiomers are necessary to determine which stereoisomer is responsible for the desired biological effect and to develop a more potent and selective agent.

Biological Mechanisms and Research Applications

Investigation of Molecular Targets and Mechanism of Action

The biological effects of isobenzofuranone derivatives are rooted in their interactions with specific molecular targets, primarily enzymes and components of cellular signaling pathways.

The isobenzofuranone scaffold has been identified as a promising template for the development of enzyme inhibitors. Research has demonstrated the ability of various derivatives to modulate the activity of several key enzymes.

Neuraminidase, LSD1, and Adenosine Receptors: While direct inhibition of neuraminidase, Lysine-specific demethylase 1 (LSD1), or adenosine receptors by 3-Hydroxy-4-methylisobenzofuran-1(3H)-one has not been documented, related heterocyclic structures have shown significant activity against these targets. Neuraminidase inhibitors are a critical class of antiviral drugs for treating influenza, as they prevent the release of new viral particles from infected cells wikipedia.orgnih.govwikipedia.orgyoutube.com. Separately, derivatives of the related benzofuran scaffold have been developed as potent inhibitors of LSD1, an enzyme overexpressed in many cancers, and as antagonists for the adenosine A2A receptor, a target for neurodegenerative diseases nih.govnih.govnih.govwikipedia.orgmdpi.com. These findings suggest that the isobenzofuranone core could be a valuable starting point for designing novel inhibitors against these important enzymes.

Other Enzyme Targets: More direct evidence exists for the inhibition of other enzymes by isobenzofuranone derivatives. For instance, certain derivatives isolated from the marine-derived fungus Penicillium sp. demonstrated significant inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibitory activity of some of these compounds was comparable to that of acarbose, a commercial antidiabetic drug nih.gov.

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Isobenzofuranone Derivative 1 | 76.4 | nih.gov |

| Isochromenone Derivative 3 | 95.4 | nih.gov |

| Known Compound 4 | 88.3 | nih.gov |

| Acarbose (Positive Control) | 67.7 | nih.gov |

Beyond direct enzyme inhibition, isobenzofuranone derivatives can modulate complex cellular pathways, influencing processes like cell proliferation and signal transduction.

Signal Transduction: A series of novel isobenzofuran-1(3H)-one derivatives designed as potential antidepressants were found to modulate key signaling pathways in the brain. nih.gov In studies using mouse models, a lead compound significantly improved depression-like behaviors by increasing levels of the neurotransmitter 5-HT in the cortex. nih.gov Furthermore, it was found to enhance the recovery of hippocampal neurons from stress-induced damage and increase the expression of synaptic proteins such as Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB. nih.gov These proteins are central to neuronal survival, growth, and synaptic plasticity, indicating a profound interaction with neurotrophic signaling pathways. nih.gov

Metabolic and Proliferative Processes: Many C-3 functionalized isobenzofuranones have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.net This biological effect inherently involves interference with the cellular pathways that control cell division, growth, and metabolism. By inhibiting the proliferation of cancer cells, these compounds disrupt the tightly regulated processes of the cell cycle and associated metabolic activities required for rapid cell growth.

Applications as Biochemical Probes and Building Blocks in Life Sciences

The unique chemical structure and biological activity of the isobenzofuranone core make it a valuable tool in chemical biology and medicinal chemistry.

While the isobenzofuranone scaffold has not been extensively developed into biochemical probes, its demonstrated ability to inhibit specific enzymes presents a clear opportunity for future research. Molecules that can selectively bind and inhibit an enzyme can be modified with reporter tags (e.g., fluorescent dyes or biotin) to create chemical probes. Such probes would be invaluable for studying enzyme localization, activity, and interactions within complex biological systems, as well as for visualizing metabolic pathways in real-time.

The isobenzofuranone, or phthalide (B148349), skeleton is widely recognized as a versatile synthon, or building block, in organic synthesis. researchgate.net Its structure allows for a variety of chemical modifications, particularly at the C-3 position, enabling the construction of more complex and diverse molecular architectures. mdpi.comresearchgate.netresearchgate.net Researchers have used phthalides as key intermediates in the synthesis of a range of important compounds, including natural product alkaloids and isoindolinones. researchgate.netresearchgate.net The ability to readily synthesize functionalized isobenzofuranones makes them valuable starting materials for creating libraries of novel compounds for drug discovery and other life science applications. researchgate.netmdpi.com

Characterization of Specific Biological Activities (excluding clinical data)

The isobenzofuranone core is associated with a diverse range of biological activities, as demonstrated by in vitro and preclinical studies.

Antiproliferative Activity: A significant body of research has focused on the antiproliferative effects of C-3 functionalized isobenzofuranones. mdpi.comresearchgate.net These compounds have been evaluated against various cancer cell lines, with some derivatives showing potent activity. For example, certain synthesized derivatives exhibited significant cytotoxicity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cells, with some compounds showing biological activity superior to the commercial anticancer drug etoposide in these assays. mdpi.com

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Derivative 16 | 2.79 | mdpi.com |

| Derivative 18 | 1.71 | mdpi.com |

| Etoposide (VP16) | 2.88 | mdpi.com |

Antioxidant Activity: Certain isobenzofuranone derivatives have been identified as effective antioxidants. A novel compound, 4,6-dihydroxy-5-methoxy-7-methylphthalide, isolated from the fungus Cephalosporium sp., demonstrated notable antioxidant properties in bioassays. nih.gov

Antidepressant Activity: As previously mentioned, novel isobenzofuran-1(3H)-one derivatives have been synthesized that function as serotonin reuptake inhibitors, showing antidepressant effects in animal models of stress. nih.gov This activity is linked to their ability to modulate neurotransmitter levels and neurotrophic signaling in the brain. nih.gov

Antifungal Mechanisms and Efficacy Studies

While specific antifungal studies on this compound are not extensively documented, research into the broader class of isobenzofuranones indicates significant potential. Fungi are a rich source of isobenzofuranone derivatives, which exhibit a range of biological activities, including antimicrobial effects. mdpi.com

One notable example is Isopestacin, an isobenzofuranone isolated from the endophytic fungus Pestalotiopsis microspora. Isopestacin has demonstrated antifungal properties, highlighting the potential of the isobenzofuranone scaffold in developing new antifungal agents. nih.gov The mechanisms by which these compounds exert their effects are thought to involve the disruption of fungal cell integrity and key metabolic pathways. The structural features of the isobenzofuranone ring are crucial for this activity. Further investigation is warranted to determine the specific efficacy and mechanisms of this compound against various fungal pathogens.

Anticancer Mechanisms and Cytotoxicity in Cell Lines

The anticancer potential of the isobenzofuranone scaffold is an area of active investigation. A variety of derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. semanticscholar.org Studies on C-3 functionalized isobenzofuran-1(3H)-ones, for instance, have shown promising results. researchgate.netnih.gov

A series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones were tested for their in vitro cytotoxicity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. Several of these derivatives demonstrated significant activity, with some inhibiting cell viability by as much as 90% at a concentration of 100 µM. researchgate.net For example, one of the more potent compounds, an isobenzofuranone derivative designated as 7 , exhibited a half-maximal lethal concentration (LC50) of 2.79 μM against K562 cells, proving more potent than the established anticancer drug etoposide (VP-16) used as a positive control. nih.gov

Furthermore, a novel cytosporone, 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one, which shares the core isobenzofuranone structure, was synthesized and evaluated for its biological properties. Research indicated that this compound could potentiate the mutagenic effects of the chemotherapy drug cyclophosphamide and induce apoptosis, suggesting its potential as a chemotherapeutic adjuvant. nih.gov The mechanisms underlying the anticancer activity of these compounds are believed to involve the induction of apoptosis (programmed cell death) and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Cytotoxicity of Selected Isobenzofuranone Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Isobenzofuranone 7 | K562 (Myeloid Leukemia) | LC50 = 2.79 µM | nih.gov |

| Various C-3 Derivatives | U937 (Lymphoma) | Up to 90% inhibition at 100 µM | researchgate.net |

Neuroprotective and Neurobiological Activity

Isobenzofuranone derivatives have emerged as promising candidates for neuroprotective therapies, primarily due to their ability to counteract oxidative stress and modulate neuronal excitability. scispace.comnih.govresearchgate.net The brain's high oxygen consumption and limited regenerative capacity make it particularly vulnerable to oxidative damage, a key factor in many neurodegenerative diseases. nih.gov

Research has shown that certain isobenzofuranone derivatives can protect hippocampal neurons from redox imbalance. In primary cultures of hippocampal neurons subjected to hydrogen peroxide-induced oxidative stress, pretreatment with specific isobenzofuranones led to a higher number of viable cells, a reduction in intracellular reactive oxygen species (ROS), and decreased lipid peroxidation. scispace.comresearchgate.net These findings suggest that isobenzofuranones can mitigate cytotoxicity and cell death triggered by oxidative stress. scispace.com

Another significant mechanism involves the inhibition of the TWIK-related potassium channel-1 (TREK-1), which regulates neuronal excitability and apoptosis. A series of novel isobenzofuran-1(3H)-one derivatives were designed as TREK-1 inhibitors. One particularly potent compound, Cpd8l, selectively inhibited TREK-1 with a half-maximal inhibitory concentration (IC50) of 0.81 μM. This compound significantly reduced neuron death in a cortical neuronal injury model and was effective in an animal model of ischemic stroke. nih.gov These studies underscore the potential of isobenzofuranones in treating conditions linked to neuronal damage and oxidative stress. nih.govnih.gov

Antiviral Mechanisms and Efficacy Studies

The benzofuran core, integral to the isobenzofuranone structure, is a key scaffold in the development of novel antiviral agents. Recent studies have identified benzofuran derivatives as potent modulators of the innate immune system, specifically through the activation of the Stimulator of Interferon Genes (STING) pathway. nih.gov The STING pathway is crucial for detecting cytosolic DNA from invading pathogens and triggering the production of type I interferons (IFN-I), which are essential for an effective antiviral response. nih.gov

A series of benzofuran derivatives were found to act as STING agonists, inducing IFN-I and thereby inhibiting viral replication. nih.gov Several of these compounds were able to induce the transcription of IFN-β in a STING-dependent manner. Three derivatives showed significant efficacy against human coronavirus 229E with half-maximal effective concentration (EC50) values in the micromolar range. Notably, these compounds also inhibited SARS-CoV-2 replication at nanomolar concentrations. Their antiviral activity was confirmed to be IFN-dependent, as they were inactive in cells lacking IFN production. nih.gov This host-targeting mechanism, which boosts the body's natural defenses, positions benzofuran-based compounds as a promising chemical scaffold for the development of broad-spectrum antivirals. nih.govnih.gov

Nematicidal Activity

Fungi are a significant source of metabolites with potent nematicidal properties, offering a biological alternative to synthetic nematicides. researchgate.netnih.gov Various compounds isolated from deuteromycete, ascomycete, and basidiomycete fungi have demonstrated efficacy against nematodes. nih.gov These natural products belong to diverse chemical groups, including fatty acids and quinones. cdnsciencepub.com

While direct studies on this compound are limited, the activity of other fungal metabolites provides context for its potential. For instance, linoleic acid from a Chlorosplenium species and 14-epicochlioquinone B from Neobulgaria pura have been identified as the active nematicidal agents in their respective fungal cultures. cdnsciencepub.com In another study, hydroxylated fatty acids isolated from the fungus Purpureocillium lavendulum showed pronounced nematicidal activity against the root-knot nematode Meloidogyne incognita. mdpi.com At a concentration of 400 ppm, some of these fatty acids achieved over 70% mortality after 96 hours. mdpi.com The investigation of metabolites from fungi, such as those that produce isobenzofuranones, remains a promising avenue for discovering new and effective nematicidal compounds. researchgate.netnih.gov

Cholinesterase Inhibitory Properties

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease. The benzofuran scaffold has been identified as a promising structure for the development of new cholinesterase inhibitors. nih.govnih.gov

Studies on 2-phenylbenzofuran derivatives have shown that these compounds can exhibit selective inhibition of BChE with little to no effect on AChE. nih.gov In one such study, the most effective compound demonstrated a half-maximal inhibitory concentration (IC50) of 30.3 μM for BChE and was identified as a mixed-type inhibitor. nih.gov

In a subsequent effort to optimize this scaffold, 2-benzylbenzofuran derivatives were synthesized. This structural modification, which introduced a methylene spacer, proved crucial for enhancing inhibitory activity. The most potent compound from this series, 5-bromo-2-(4-hydroxybenzyl)benzofuran, was found to be a highly effective BChE inhibitor with an IC50 value of 2.93 µM. nih.gov These findings highlight the tunability of the benzofuran core and its potential for designing potent and selective BChE inhibitors.

Table 2: BChE Inhibitory Activity of Benzofuran Derivatives

| Compound Class | Most Potent Derivative | BChE IC50 | Reference |

|---|---|---|---|

| 2-Phenylbenzofurans | Compound 16 | 30.3 µM | nih.gov |

Natural Product Isolation and Environmental Fate in Research Contexts

Isolation of Isobenzofuran-1(3H)-one Derivatives from Natural Sources

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of aromatic lactones that are widely distributed in nature. researchgate.net Their isolation from various natural sources, particularly fungi and plants, has been a significant area of research due to their diverse chemical structures and biological activities. nih.govmdpi.com These compounds are recognized as secondary metabolites, often produced in response to environmental stimuli or as part of symbiotic relationships. researchgate.netmdpi.com

Fungi are prolific producers of a vast array of secondary metabolites, including a significant number of isobenzofuran-1(3H)-one derivatives. nih.govmdpi.com These compounds are often isolated from fungal cultures grown in laboratory settings. For instance, a chemical investigation of the deep-sea-derived fungus Leptosphaeria sp. SCSIO 41005 led to the isolation of four new isobenzofuranones, named leptosphaerins J–M, along with four known analogues. mdpi.com Similarly, two new pairs of isobenzofuranone enantiomers, (±)-penicifurans E and (±)-penicifurans F, were isolated from the soil-derived fungus Penicillium canescens. figshare.com

The diversity of metabolites produced by a single fungal genus can be extensive. The Penicillium genus, for example, is known to produce various isobenzofuranones. A new derivative, 4-(methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone, was isolated from a mangrove endophytic Penicillium sp. (ZH58). researchgate.net Another study on a marine-derived Penicillium sp. resulted in the isolation of a new isobenzofuranone and two new isochromenones. nih.gov

The fungus Cephalosporium sp. AL031, isolated from the plant Sinarundinaria nitida, was found to produce a novel antioxidant isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, alongside three other known related compounds. nih.govmdpi.com Research on a fungicolous isolate of Epicoccum purpurascens also yielded isobenzofuranone derivatives, including 5,6-dihydroxy-7-methoxy-4-methylisobenzofuran-1(3H)-one. researchgate.net This highlights the metabolic versatility within fungi to synthesize a wide range of structurally related compounds.

Table 1: Examples of Isobenzofuran-1(3H)-one Derivatives Isolated from Fungi

| Fungal Source | Isolated Compound(s) | Reference(s) |

|---|---|---|

| Leptosphaeria sp. SCSIO 41005 | Leptosphaerins J–M | mdpi.com |

| Penicillium canescens DWS225 | (±)-Penicifurans E, (±)-Penicifurans F | figshare.com |

| Penicillium sp. (ZH58) | 4-(methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone | researchgate.net |

| Cephalosporium sp. AL031 | 4,6-dihydroxy-5-methoxy-7-methylphthalide | nih.govmdpi.com |

| Epicoccum purpurascens | 5,6-dihydroxy-7-methoxy-4-methylisobenzofuran-1(3H)-one | researchgate.net |

While isobenzofuran-1(3H)-one derivatives are found in higher plants, it is increasingly understood that many of these compounds are actually produced by endophytic fungi living in a symbiotic relationship with the host plant. researchgate.netnih.govnih.gov Endophytic fungi reside within the tissues of living plants without causing any apparent disease. This association can be mutually beneficial, with the fungi producing bioactive secondary metabolites that may offer protection to the host. nih.gov

A clear example of this association is the isolation of isobenzofuranone derivatives from the fungus Cephalosporium sp. AL031, which was itself isolated from the plant Sinarundinaria nitida. mdpi.com Further research into endophytic fungi from the Meliaceae plant family has revealed a rich source of polyketides, including the isobenzofuranone derivative 3-(2,6-dihydroxyphenyl)-4-hydroxy-6-methylisobenzofuran-1(3H)-one from Phomopsis sp. xy21. nih.gov Another endophytic fungus, Botryosphaeria mamane PSU-M76, has also been a source of new derivatives. researchgate.net The study of endophytic fungi from medicinal plants like Ligusticum chuanxiong is an active area of research to uncover novel bioactive compounds. nih.gov

This intricate relationship between the host plant and its endophytic fungal community underscores the complexity of natural product origins. The chemical diversity attributed to a plant may, in fact, be a reflection of the metabolic capabilities of its microbial inhabitants. nih.govnih.gov

Degradation Pathways and Environmental Research

Understanding the degradation of isobenzofuran-1(3H)-one derivatives is crucial for assessing their environmental fate and persistence. Research in this area focuses on both chemical and biological breakdown mechanisms.

The chemical stability of the isobenzofuran-1(3H)-one core structure is influenced by environmental conditions. The γ-lactone ring, a key feature of this compound class, is susceptible to hydrolysis, particularly under alkaline conditions. rsc.org This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to ring opening and the formation of the corresponding carboxylate and alcohol, in this case, a 2-(hydroxymethyl)benzoate derivative.

Degradation can also occur through radical-mediated pathways. For example, the structurally related dye fluorescein, which contains a spiro[isobenzofuran-1,9'-xanthen]-3-one core, is known to decompose upon exhaustive irradiation with visible light. wikipedia.org This process can generate reactive oxygen species and lead to the breakdown of the aromatic structure into smaller molecules like phthalic and formic acids. wikipedia.org The use of radical scavengers, such as butylated hydroxytoluene (BHT), has been shown to influence reactions involving the formation of isobenzofurans, indicating that radical processes can play a role in their chemistry and, by extension, their degradation. rsc.org

Microorganisms play a critical role in the environmental breakdown of organic compounds. Studies on the degradation of related aromatic structures provide insights into the potential biotransformation pathways for isobenzofuran-1(3H)-one derivatives. For example, the bacterium Sphingomonas sp. strain XLDN2-5 has been shown to cometabolically degrade dibenzofuran, a related heterocyclic compound. nih.gov The degradation pathway involves an initial angular dioxygenation, followed by ring cleavage to produce intermediates such as salicylic acid. nih.gov This suggests that soil and aquatic bacteria could employ similar enzymatic strategies to break down the benzene (B151609) ring of isobenzofuranones.

Fungi are also known to be highly effective in biotransformation reactions. Marine-derived fungi, for instance, have been used to biotransform thiochroman derivatives, introducing hydroxyl groups and sulfoxides into the core structure. nih.gov Such enzymatic modifications, including hydroxylation, oxidation, and demethylation, can alter the properties of the parent molecule, often making it more water-soluble and susceptible to further degradation. The biotransformation of isobenzofuran-1(3H)-one derivatives by various microbial species likely involves a series of these enzymatic steps, leading to the gradual breakdown of the molecule in the environment. nih.gov

Conclusion and Future Research Perspectives

Current State of Academic Research on 3-Hydroxy-4-methylisobenzofuran-1(3H)-one and its Related Isobenzofuranone Derivatives

The isobenzofuran-1(3H)-one scaffold is a core structure in a multitude of natural products and synthetically derived molecules that exhibit a wide array of biological activities. nih.gov These compounds are found in various terrestrial and marine organisms, including plants and fungi. nih.gov The academic community has shown significant interest in this class of compounds due to their potential therapeutic applications.

Current research focuses on several key areas:

Isolation and Characterization: New isobenzofuranone derivatives are continuously being isolated from natural sources. Bioassay-guided fractionation is a common strategy to identify novel bioactive compounds. nih.gov

Biological Activity Screening: Isobenzofuranone derivatives have been investigated for a diverse range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, cytotoxic, and antiplatelet activities. nih.gov Recent studies have also explored their potential as antidepressant and antifungal agents. nih.govbioengineer.org For instance, certain derivatives have shown potent antioxidant activity, which is believed to be correlated with the number of hydroxyl groups in their structure. nih.gov

Synthetic Methodologies: A significant portion of research is dedicated to the development of novel and efficient synthetic routes to access isobenzofuranone derivatives. These efforts are crucial for producing sufficient quantities for biological evaluation and for creating structural analogs with improved properties. researchgate.net Isobenzofuranones also serve as valuable building blocks in the total synthesis of more complex, biologically active natural products. researchgate.netresearchgate.net

Identified Research Gaps and Challenges in Synthesis, Reactivity, and Biological Understanding

Despite the progress in the field, several challenges and knowledge gaps remain, hindering the full realization of the therapeutic potential of isobenzofuranone derivatives.

Synthesis and Reactivity:

Stereoselective Synthesis: A major hurdle in the synthesis of many biologically active isobenzofuranones is the control of stereochemistry, particularly at the C-3 position. The development of robust and scalable asymmetric synthetic methods to produce enantiomerically pure compounds is an ongoing challenge. researchgate.net

Efficiency and Sustainability: While numerous synthetic methods exist, many rely on harsh reaction conditions, expensive catalysts, or produce significant waste. There is a pressing need for more efficient, environmentally benign, and cost-effective synthetic strategies. mdpi.com The synthesis of complex, highly substituted, or sterically hindered isobenzofuranone derivatives remains a difficult task. consensus.app

Understanding Reaction Mechanisms: A deeper understanding of the mechanisms of existing and newly developed synthetic reactions is crucial for optimizing reaction conditions and expanding their scope.

Biological Understanding:

Mechanism of Action: For many bioactive isobenzofuranone derivatives, the precise molecular mechanism of action is not well understood. Elucidating how these compounds interact with their biological targets is essential for rational drug design and development.

Structure-Activity Relationships (SAR): While some SAR studies have been conducted, a comprehensive understanding of how structural modifications to the isobenzofuranone scaffold affect biological activity is often lacking. More systematic studies are needed to guide the design of more potent and selective compounds. researchgate.net

In Vivo Efficacy and Toxicology: A significant number of studies report in vitro biological activities. However, there is a general lack of comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicology of promising isobenzofuranone derivatives.

Emerging Trends and Directions for Future Academic Inquiry

The field of isobenzofuranone research is dynamic, with several emerging trends pointing towards exciting future directions.

Development of Novel Therapeutic Agents: There is a growing interest in designing and synthesizing isobenzofuranone derivatives with specific therapeutic targets. This includes the development of novel antifungal agents to combat drug-resistant fungi and new antidepressant compounds. nih.govbioengineer.org The exploration of isobenzofuranones as potential treatments for neurodegenerative diseases is also a promising avenue. nih.gov

Computational and In Silico Methods: The use of computational tools, such as molecular docking and DFT calculations, is becoming increasingly prevalent in isobenzofuranone research. nih.gov These methods are being used to predict the biological activity of new derivatives, understand their binding modes with biological targets, and elucidate reaction mechanisms, thereby accelerating the drug discovery process. researchgate.net

Advanced Synthetic Strategies: Future synthetic efforts will likely focus on the development of more sophisticated and efficient methodologies. This includes the use of cascade reactions to construct complex molecular architectures in a single step and the application of C-H activation strategies to introduce functional groups in a more direct and atom-economical manner. mdpi.comchemistryviews.org

Interdisciplinary Collaboration: Addressing the existing challenges and capitalizing on the emerging opportunities will require increased collaboration between synthetic chemists, medicinal chemists, biologists, and pharmacologists. Such interdisciplinary approaches will be crucial for advancing the field from fundamental research to clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |